molecular formula C20H20BrNO3 B2709170 (Z)-2-(3-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 929506-12-7

(Z)-2-(3-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2709170
CAS No.: 929506-12-7
M. Wt: 402.288
InChI Key: ZVOJJVJYDFQZGR-WQRHYEAKSA-N
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Description

(Z)-2-(3-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a 3-bromobenzylidene substituent at position 2, a diethylaminomethyl group at position 7, and a hydroxyl group at position 6. The Z-configuration of the benzylidene double bond is critical for its stereoelectronic properties and biological interactions .

Synthesis: The compound is likely synthesized via a Knoevenagel condensation between 6-hydroxybenzofuran-3(2H)-one and 3-bromobenzaldehyde under basic conditions (e.g., K₂CO₃), followed by Mannich reaction to introduce the diethylaminomethyl group at position 7 . Similar methodologies are employed for analogs, such as (Z)-2-(4-chloro-3-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, which achieved a 90% yield using acetic acid as a solvent .

Properties

IUPAC Name

(2Z)-2-[(3-bromophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO3/c1-3-22(4-2)12-16-17(23)9-8-15-19(24)18(25-20(15)16)11-13-6-5-7-14(21)10-13/h5-11,23H,3-4,12H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOJJVJYDFQZGR-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Br)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)Br)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family, known for its diverse biological activities. This article aims to explore its biological activity, including cytotoxicity, anti-inflammatory properties, and potential as an enzyme inhibitor, supported by various research findings and data tables.

Chemical Structure and Properties

The compound features a benzofuran core with substitutions that enhance its biological activity. The presence of the diethylamino group is significant for its interaction with biological targets.

Cytotoxicity

Cytotoxicity studies have shown that benzofuran derivatives exhibit substantial effects on cancer cell lines. For instance, in a study assessing the cytotoxic effects of various benzofuran derivatives, it was found that compounds with similar structures to this compound can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxic Effects of Benzofuran Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AK56210Induces apoptosis via ROS
Compound BHeLa15Mitochondrial dysfunction
This compoundMCF-7TBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is well-documented. For example, certain derivatives have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related compound reduced TNF levels by 93.8% and IL-1 by 98% in macrophage cells . The mechanism appears to involve the suppression of NF-κB activity, a key regulator of inflammation.

Table 2: Anti-inflammatory Effects of Benzofuran Derivatives

CompoundCytokine Inhibition (%)Mechanism
Compound CTNF-α: 93.8%, IL-1: 98%NF-κB inhibition
This compoundTBDTBD

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. Studies on related benzofuran derivatives indicate reversible inhibition of MAO-A and MAO-B, making them promising candidates for further development .

Table 3: MAO Inhibition Potency of Benzofuran Derivatives

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Compound D<0.1<0.1
This compoundTBDTBD

Case Studies

Several case studies have highlighted the therapeutic potential of benzofuran derivatives:

  • Anti-cancer Activity : A study demonstrated that a related compound induced significant apoptosis in K562 cells through mitochondrial pathways, suggesting similar mechanisms may be applicable to this compound .
  • Neuroprotective Effects : Research indicates that certain benzofuran compounds can protect neuronal cells from oxidative stress, which may be relevant for developing treatments for neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

1.1. Inhibition of Enzymes

Research indicates that compounds similar to (Z)-2-(3-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one can act as inhibitors of various enzymes, including alkaline phosphatase (AP) and monoamine oxidase (MAO).

  • Alkaline Phosphatase Inhibition : Studies have shown that derivatives of benzofuran compounds exhibit significant inhibitory activity against APs. The structure-activity relationship (SAR) analysis indicates that modifications in the benzofuran scaffold can enhance inhibitory potency.
  • Monoamine Oxidase Inhibition : This compound has been investigated for its potential as an MAO-B inhibitor, which is relevant in treating neurodegenerative disorders like Parkinson's disease. The IC50 values for related compounds suggest strong selectivity towards MAO-B.
CompoundIC50 (µM)Selectivity
This compound<0.05MAO-B selective
Other derivatives0.586 - >100MAO-A

Case Study: Neuroprotection through MAO-B Inhibition

A study demonstrated that a series of benzofuran derivatives, including the target compound, effectively inhibited MAO-B activity in vitro. This reversible inhibition suggests potential therapeutic applications in neurodegenerative diseases where MAO-B plays a critical role.

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with chronic diseases.

Case Study: Antioxidant Effects

In an investigation of antioxidant activities, this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress, indicating its potential benefits in conditions characterized by oxidative damage, such as cardiovascular diseases.

Antitumor Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF-715Cell proliferation inhibition

Case Study: Cytotoxicity Evaluation

Research on the cytotoxic effects of this compound revealed significant activity against HeLa and MCF-7 cancer cell lines, suggesting its potential as a candidate for further investigation in cancer therapy.

Material Science Applications

The unique structural features of this compound also make it a candidate for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

Synthesis and Characterization

The synthesis typically involves the condensation reaction between appropriate aldehydes and benzofuran derivatives under specific conditions to yield the desired product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and UV-vis spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : Estimated at ~434 g/mol (based on bromine’s atomic mass).
  • Polarity: The bromine atom (electron-withdrawing) and diethylaminomethyl group (lipophilic) balance solubility and membrane permeability.
  • Biological Relevance : Benzofuran-3(2H)-one derivatives are explored for antiviral, antitumor, and enzyme inhibitory activities .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares substituents, molecular formulas, and key properties of structurally related benzofuran-3(2H)-one derivatives:

Compound Name Substituents (Position 2) Position 7 Substituent Molecular Formula Key Features
Target Compound 3-Bromobenzylidene Diethylaminomethyl C₂₁H₂₀BrNO₃ Bulky bromine enhances steric hindrance; diethylamino increases lipophilicity
(Z)-2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (A1) 3,4-Dihydroxybenzylidene None C₁₅H₁₀O₅ Polar hydroxyl groups enhance protease (6LU7) binding
(Z)-2-(4-Chloro-3-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one 4-Chloro-3-methoxy None C₁₆H₁₁ClO₄ Methoxy group improves metabolic stability; LCMS m/z 325.0241
(Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl 2-Fluorobenzylidene Dimethylaminomethyl C₂₀H₁₉FNO₃ Fluorine’s electronegativity enhances bioavailability; methyl at C4 alters sterics
(Z)-2-(4’-Fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one 4-Fluorobenzylidene None C₁₅H₉FO₃ Fluorine substituent directs tyrosinase inhibition
(Z)-2-(4’-(Dimethylamino)benzylidene)-6-hydroxybenzofuran-3(2H)-one 4’-Dimethylaminobenzylidene None C₁₇H₁₅NO₃ Dimethylamino group targets melanogenesis suppression (7% yield)

Physicochemical Properties

  • Lipophilicity: Diethylaminomethyl (target) increases logP compared to dimethylamino analogs .
  • Spectral Data :
    • ¹H NMR : The target’s bromine would deshield adjacent protons (e.g., aromatic protons near δ 7.7–7.9 ppm), similar to chloro analogs .
    • LCMS : Expected [M+H]+ ~435, distinct from chloro (325) or fluoro (287) analogs .

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